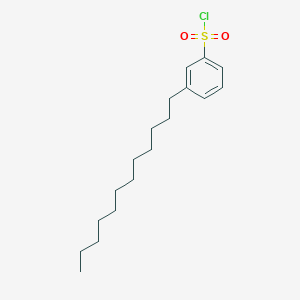

3-Dodecylbenzene-1-sulfonyl chloride

Description

3-Dodecylbenzene-1-sulfonyl chloride (CAS: 54997-92-1) is a sulfonyl chloride derivative featuring a dodecyl (12-carbon alkyl) chain at the meta position of the benzene ring. This compound is characterized by its hydrophobic alkyl chain and highly reactive sulfonyl chloride (-SO₂Cl) group, making it a valuable intermediate in organic synthesis, particularly for producing surfactants, sulfonamides, and polymeric materials . The long alkyl chain enhances lipid solubility, which is advantageous in applications requiring amphiphilic properties, such as detergents or drug delivery systems .

Properties

Molecular Formula |

C18H29ClO2S |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

3-dodecylbenzenesulfonyl chloride |

InChI |

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3 |

InChI Key |

UFQPPMFQIGIQBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Phosphorus Pentachloride Method: One common method for preparing sulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out by heating the mixture at 170-180°C for several hours.

Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.

Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, which can be carried out at lower temperatures (20-25°C) with continuous stirring.

Industrial Production Methods:

- Industrial production of 3-Dodecylbenzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Dodecylbenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.

Reaction Conditions: These reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products:

- The major products of substitution reactions involving 3-Dodecylbenzene-1-sulfonyl chloride are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- 3-Dodecylbenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including surfactants and detergents .

Biology and Medicine:

- In biological research, sulfonyl chlorides are used to modify proteins and peptides by introducing sulfonamide groups, which can alter the biological activity of the molecules .

Industry:

Mechanism of Action

Mechanism:

- The primary mechanism of action for 3-Dodecylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups.

Molecular Targets and Pathways:

- In biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the formation of sulfonamide linkages. This can result in changes to the protein’s structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Substituent Position

The length and position of alkyl chains significantly influence the physical and chemical properties of sulfonyl chlorides. Below is a comparative analysis of key analogs:

Table 1: Comparison of Alkyl-Substituted Benzene Sulfonyl Chlorides

- Chain Length Impact : Longer chains (e.g., dodecyl) increase hydrophobicity and reduce water solubility, favoring micelle formation in surfactants . Shorter chains (butyl, pentyl) improve solubility in polar solvents, enhancing reactivity in solution-phase reactions .

- Substituent Position : Para-substituted derivatives (e.g., 4-butyl) exhibit less steric hindrance around the sulfonyl group compared to meta-substituted analogs, leading to faster reaction kinetics in sulfonamide formation .

Functional Group Variations

Sulfonyl chlorides with electron-withdrawing or electron-donating substituents exhibit distinct reactivity profiles:

Table 2: Comparison of Functionalized Benzene Sulfonyl Chlorides

Fluorinated Derivatives

Fluorine substituents alter electronic properties and stability:

Table 3: Fluorinated Benzene Sulfonyl Chlorides

- Fluorine Effects : Fluorine’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing reactivity in aromatic substitution reactions. Fluorinated derivatives also exhibit greater metabolic stability, making them suitable for drug development .

Biological Activity

3-Dodecylbenzene-1-sulfonyl chloride (DBSC) is a sulfonating agent with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is part of the alkylbenzene sulfonate family and has garnered attention for its potential applications in drug development, antimicrobial activity, and as a surfactant in various industrial processes.

Chemical Structure and Properties

3-Dodecylbenzene-1-sulfonyl chloride is characterized by its dodecyl side chain attached to a benzene ring, which is further sulfonated. The presence of the sulfonyl chloride group (-SO2Cl) enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions.

The biological activity of DBSC can be attributed to its ability to interact with cellular components. The sulfonyl chloride group can react with nucleophiles such as amino acids, leading to modifications in proteins and enzymes. This reactivity can disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

DBSC has demonstrated notable antimicrobial properties against a variety of pathogens. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the disruption of microbial cellular processes, likely through interference with protein synthesis or enzymatic functions.

Table 1: Antimicrobial Activity of 3-Dodecylbenzene-1-sulfonyl Chloride

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Properties

Research has indicated that DBSC possesses significant anticancer activity. In vitro studies have shown cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The compound's effectiveness appears to correlate with concentration, exhibiting substantial growth inhibition at specific doses.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| MDA-MB-231 | 10 | 40% |

| PC-3 | 15 | 55% |

| MRC-5 | 15 | 70% |

Case Studies

Several studies have explored the biological effects of DBSC:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of DBSC on various cancer cell lines. Results indicated that DBSC achieved over 50% inhibition of cell viability in MDA-MB-231 cells at concentrations as low as 10 µM.

- Mechanism of Action : Investigations into the mechanism by which DBSC exerts its biological effects revealed that it inhibits key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition is crucial for both microbial growth and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.